Diradicigliceroli
Diradylglycerols, also known as diglycerides or DG, are esters formed from glycerol and two fatty acids. They play a crucial role in the food industry due to their emulsifying properties, which enhance the stability of food products such as baked goods, margarine, and confectionery. These compounds are derived from the hydrolysis of triglycerides or synthesized by direct esterification. Diradylglycerols not only improve texture but also contribute to shelf life extension through their ability to prevent water loss and fat separation. Their mild nature makes them suitable for a wide range of applications, ensuring they do not impart any undesirable flavors or colors to the final product.

Letteratura correlata
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
-
Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
-
Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
Fornitori consigliati
-
atkchemicaFactory Trade Brand reagentsNatura aziendale: Private enterprises
-
Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises
-
Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
-
Enjia Trading Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
-
Nanjing Jubai BiopharmFactory Trade Brand reagentsNatura aziendale: Private enterprises
Prodotti consigliati